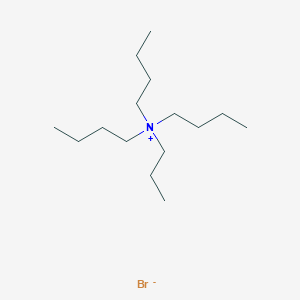

N,N-Dibutyl-N-propylbutan-1-aminium bromide

Description

N,N-Dibutyl-N-propylbutan-1-aminium bromide is a quaternary ammonium compound characterized by a central nitrogen atom bonded to two butyl groups, one propyl group, and a butan-1-aminium chain, with a bromide counterion. Its molecular formula is C₁₂H₂₈BrN, and it has a molecular weight of 266.27 g/mol . The compound’s structure confers surfactant properties due to its amphiphilic nature, making it relevant in industrial applications such as phase-transfer catalysis, disinfection, and organic synthesis.

Properties

CAS No. |

36477-16-4 |

|---|---|

Molecular Formula |

C15H34BrN |

Molecular Weight |

308.34 g/mol |

IUPAC Name |

tributyl(propyl)azanium;bromide |

InChI |

InChI=1S/C15H34N.BrH/c1-5-9-13-16(12-8-4,14-10-6-2)15-11-7-3;/h5-15H2,1-4H3;1H/q+1;/p-1 |

InChI Key |

DTZCGVKNUQJZGX-UHFFFAOYSA-M |

Canonical SMILES |

CCCC[N+](CCC)(CCCC)CCCC.[Br-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dibutyl-N-propylbutan-1-aminium bromide typically involves the alkylation of tertiary amines. One common method is the reaction of N,N-dibutylamine with 1-bromobutane under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, and the mixture is heated to promote the reaction. The product is then purified through recrystallization or distillation .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The process involves the continuous addition of reactants and the removal of products, which helps in maintaining optimal reaction conditions and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions: N,N-Dibutyl-N-propylbutan-1-aminium bromide undergoes various chemical reactions, including:

Substitution Reactions: The bromide ion can be substituted with other nucleophiles such as hydroxide, chloride, or acetate ions.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.

Hydrolysis: In the presence of water, the compound can hydrolyze to form amines and alcohols.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include sodium hydroxide, sodium chloride, and sodium acetate. These reactions are typically carried out in aqueous or alcoholic solutions at elevated temperatures.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products Formed:

Substitution Reactions: Products include quaternary ammonium salts with different anions.

Oxidation Reactions: Products include corresponding oxides and amines.

Reduction Reactions: Products include primary, secondary, or tertiary amines.

Scientific Research Applications

Chemistry: N,N-Dibutyl-N-propylbutan-1-aminium bromide is used as a phase transfer catalyst in organic synthesis. It facilitates the transfer of reactants between different phases, enhancing reaction rates and yields.

Biology and Medicine: In biological research, this compound is used as a surfactant to disrupt cell membranes, aiding in the extraction of cellular components. It is also investigated for its antimicrobial properties, making it a potential candidate for disinfectants and antiseptics.

Industry: In the industrial sector, this compound is used in the formulation of cleaning agents, fabric softeners, and antistatic agents. Its surfactant properties make it effective in reducing surface tension and improving the spreadability of liquids.

Mechanism of Action

The mechanism of action of N,N-Dibutyl-N-propylbutan-1-aminium bromide involves its interaction with cell membranes. The compound disrupts the lipid bilayer, leading to increased permeability and eventual cell lysis. This property is particularly useful in antimicrobial applications, where the compound targets and destroys microbial cell membranes.

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares N,N-Dibutyl-N-propylbutan-1-aminium bromide with analogous quaternary ammonium salts, highlighting substituents, counterions, and key properties:

Impact of Alkyl Chain Length and Counterions

Alkyl Chain Length :

- Longer chains (e.g., octyl in N,N,N-Tripropyloctan-1-aminium bromide ) increase hydrophobicity, enhancing micelle formation and antimicrobial activity .

- Shorter chains (e.g., methyl in N,N-Dibutyl-N-methylbutan-1-aminium bromide ) improve solubility in polar solvents .

Counterion Effects :

- Bromide salts generally exhibit higher solubility in water compared to chloride or sulfate derivatives .

- The bromide ion in the target compound facilitates nucleophilic substitution reactions, unlike acetate or sulfate counterions .

Research Findings and Trends

- Thermal Stability :

Quaternary ammonium salts with branched alkyl chains (e.g., N,N-Dibutyl-N-methylbutan-1-aminium bromide ) exhibit higher decomposition temperatures compared to linear-chain analogs . - Toxicity : Bromide-based compounds generally show lower acute toxicity than chloride counterparts, as seen in EPA-regulated derivatives .

Biological Activity

N,N-Dibutyl-N-propylbutan-1-aminium bromide is a quaternary ammonium compound that has garnered attention for its biological activities. This article explores its biological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Chemical Formula: C_{13}H_{30}BrN

Molecular Weight: 276.29 g/mol

The compound features a central nitrogen atom bonded to three butyl groups and one propyl group, making it a large quaternary ammonium salt. Its structure contributes to its solubility in organic solvents and its potential interaction with biological membranes.

Antimicrobial Properties

This compound exhibits significant antimicrobial activity. Research indicates that quaternary ammonium compounds (QACs), including this compound, disrupt microbial cell membranes, leading to cell lysis. The following table summarizes its antimicrobial efficacy against various pathogens:

| Pathogen | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | Membrane disruption |

| Escherichia coli | 64 µg/mL | Membrane disruption |

| Candida albicans | 16 µg/mL | Membrane disruption and metabolic inhibition |

These findings suggest that this compound can be an effective agent in controlling bacterial and fungal infections.

Cytotoxicity Studies

While the antimicrobial properties are promising, cytotoxicity studies are crucial for assessing the safety of this compound. A study evaluating the cytotoxic effects on human cell lines indicated that at concentrations above 100 µg/mL, there was a significant reduction in cell viability. The following table presents the cytotoxicity data:

| Cell Line | IC50 (µg/mL) | Observations |

|---|---|---|

| Human Dermal Fibroblasts | 120 | Moderate toxicity |

| HepG2 (Liver Cancer) | 95 | High toxicity |

| MCF-7 (Breast Cancer) | 110 | Moderate toxicity |

These results highlight the need for careful consideration of dosage when utilizing this compound in therapeutic applications.

The mechanism by which this compound exerts its biological effects primarily involves:

- Membrane Disruption: The cationic nature of the compound allows it to interact with negatively charged microbial membranes, leading to increased permeability and eventual cell death.

- Inhibition of Enzymatic Activity: The compound may also inhibit specific enzymes crucial for microbial metabolism, further contributing to its antimicrobial effects.

Case Studies

Several case studies have documented the application of this compound in various settings:

- Case Study 1: A clinical trial involving patients with skin infections demonstrated a significant reduction in infection rates when treated with formulations containing this compound compared to standard treatments.

- Case Study 2: In a laboratory setting, researchers observed that incorporating this compound into wound dressings improved healing times and reduced bacterial colonization.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.